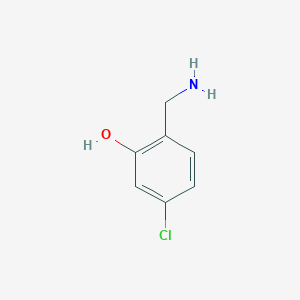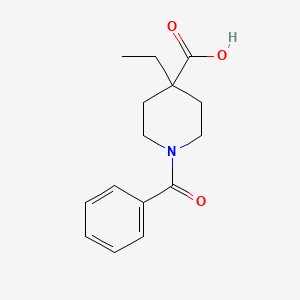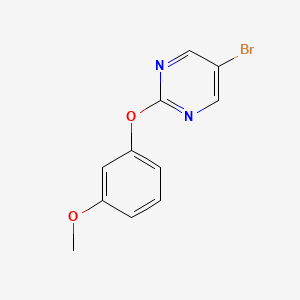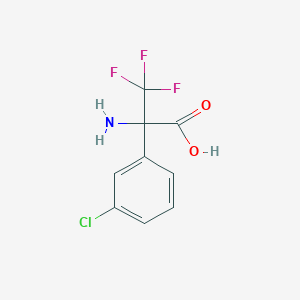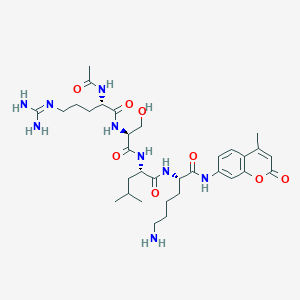
Ac-Arg-Ser-Leu-Lys-AMC
Übersicht
Beschreibung
“Ac-Arg-Ser-Leu-Lys-AMC” is a fluorogenic substrate for Site-1 protease . Site-1 protease is a subtilisin-like protease that cleaves the endoplasmic reticulum loop of sterol regulatory element-binding protein (SREBP) transcription factors . The activity of this compound is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .
Synthesis Analysis
The synthesis of “Ac-Arg-Ser-Leu-Lys-AMC” involves the sequence of amino acids that is cleaved by Site-1 Protease (S1P) . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .Molecular Structure Analysis
The molecular structure of “Ac-Arg-Ser-Leu-Lys-AMC” is complex and involves a sequence of amino acids . The peptide sequence RSLK corresponds to the internal propeptide cleavage site that generates active S1P .Chemical Reactions Analysis
“Ac-Arg-Ser-Leu-Lys-AMC” is a peptide substrate for Site-1 Protease (S1P). The sequence of amino acids is cleaved by S1P . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ac-Arg-Ser-Leu-Lys-AMC” include a molecular weight of 701.83 . It is soluble in DMSO and should be stored at -20°C or below .Wissenschaftliche Forschungsanwendungen
Peptide-Based Studies and Protease Activity
Peptide-Based Substrates and Protease Characterization : Ac-Arg-Ser-Leu-Lys-AMC, as part of various peptides, plays a critical role in studies focusing on the characterization and activity of proteases. For example, it can be used to assess the substrate specificity of proteases, as seen in studies involving serine proteases and serine protease inhibitors from parasitic nematodes (Morris & Sakanari, 1994).
Phosphorylation Kinetics : This peptide sequence also finds application in studies involving the kinetics of phosphorylation. The acyl derivatives of peptides containing the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, which is similar to Ac-Arg-Ser-Leu-Lys-AMC, have been used to investigate the phosphorylation process by the cAMP-dependent protein kinase (Kemp, 1980).
Signal Transduction and Protein Kinase Activity
Protein Kinase Substrates : In the realm of signal transduction, peptides containing sequences like Ac-Arg-Ser-Leu-Lys-AMC have been utilized as substrates for protein kinases. This is evident in research studying the selective assay of protein kinase C using synthetic peptide substrates (Yasuda et al., 1990).
Protein Phosphorylation Sites : These peptides have been instrumental in identifying phosphorylation sites on proteins, as seen in research on the amino acid sequences around phosphorylation sites on phosphorylase kinase (Yeaman et al., 1977).
Peptide Synthesis and Structural Analysis
Peptide Synthesis for Biological Studies : The sequence Ac-Arg-Ser-Leu-Lys-AMC, as part of larger peptides, is used in synthetic peptide preparation, aiding in biological studies and functional characterizations, such as in studies of the Factor VII activating protease (Kara et al., 2017).
Structural Characterization of Peptides : The structural characterization of peptides including sequences like Ac-Arg-Ser-Leu-Lys-AMC helps in understanding the biological activity and interaction of these peptides, as seen in research on human tumor-derived peptides (Esch et al., 1982).
Enzymatic Studies and Disease Research
Enzyme Substrate Identification : Research involving enzymatic reactions often utilizes peptides with sequences including Ac-Arg-Ser-Leu-Lys-AMC to identify and characterize enzyme substrates, as observed in studies on retroviral proteases of HIV-1 (Nashed et al., 1989).
Disease-Related Protein Analysis : The analysis of proteins related to diseases such as cancer and HIV involves the use of peptides like Ac-Arg-Ser-Leu-Lys-AMC. This is evident in the study of amino acid sequences in tumor-derived angiogenin, which plays a role in tumor angiogenesis (Strydom et al., 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQHIMGLOTCBK-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Arg-Ser-Leu-Lys-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



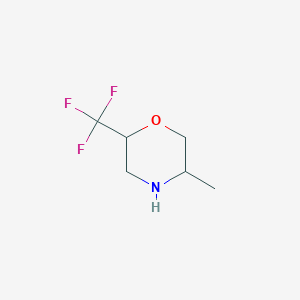
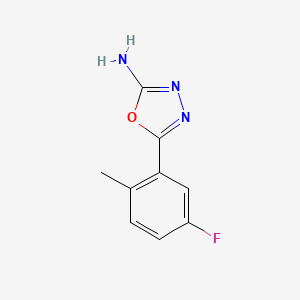
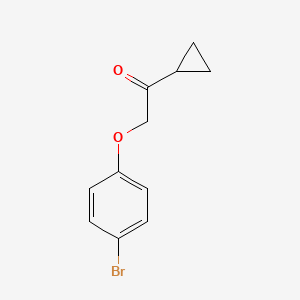
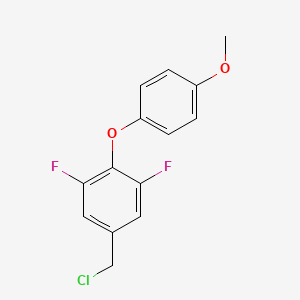
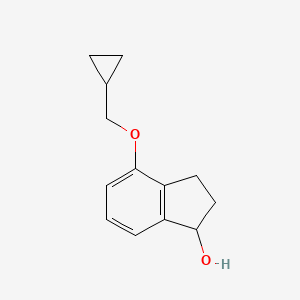
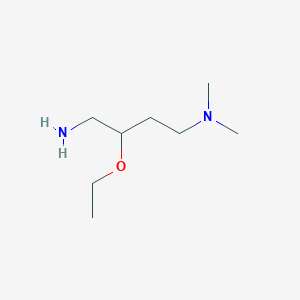

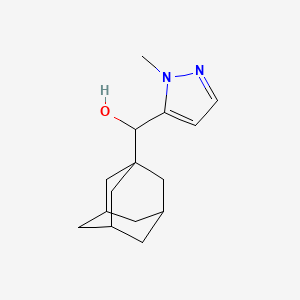
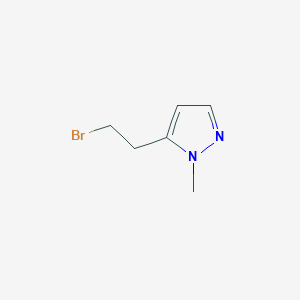
![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)
